molecular formula C12H9N5O2S B8635061 6-(4-Nitrobenzylthio)-purine CAS No. 5434-26-4

6-(4-Nitrobenzylthio)-purine

Cat. No.: B8635061
CAS No.: 5434-26-4
M. Wt: 287.30 g/mol
InChI Key: UBRDHOJAHBCLCW-UHFFFAOYSA-N
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Description

Historical Context of Purine (B94841) Analog Research in Medicinal Chemistry

The exploration of purine analogs in medicinal chemistry dates back to the mid-20th century, with the pioneering work of George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in 1988 for their rational drug design approach. researchgate.netnih.gov Their research, which began in the 1940s and 50s, focused on creating antimetabolites that could interfere with nucleic acid synthesis in cancer cells and microorganisms. researchgate.netnih.gov This led to the synthesis of the first clinically useful purine analog, 6-mercaptopurine (B1684380) (6-MP), where the 6-hydroxyl group of hypoxanthine (B114508) was replaced with a thiol group. nih.gov This foundational work laid the groundwork for the development of a wide array of purine derivatives with diverse therapeutic applications. nih.govresearchgate.net

The initial strategy involved the isosteric replacement of atoms within the purine ring structure, leading to compounds like 8-azaguanine (B1665908) and 2,6-diaminopurine. nih.gov Over the decades, research has expanded to include a vast number of modifications to the purine core, targeting various enzymes and cellular pathways. nih.govresearchgate.net These efforts have resulted in drugs for cancer, viral infections, and autoimmune diseases. nih.govwikipedia.org The continuous investigation into purine derivatives underscores their importance as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets. nih.govresearchgate.net

Significance of Thiopurine Derivatives in Chemical Biology

Thiopurine derivatives, a class of purine analogs characterized by the substitution of an oxygen atom with sulfur, have proven to be of immense importance in chemical biology. mdpi.com Compounds like 6-mercaptopurine (6-MP), 6-thioguanine (B1684491) (6-TG), and azathioprine (B366305) are cornerstone therapies for various diseases, including childhood leukemia and inflammatory bowel disease. nih.govmdpi.comresearchgate.net These molecules act as prodrugs, undergoing intracellular metabolism to form active thioguanine nucleotides (TGNs) that can be incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly dividing cells. acs.orgnih.gov

Beyond their therapeutic applications, thiopurines serve as valuable tools for probing biological processes. researchgate.net Their mechanism of action, which involves interference with cellular proliferation and modulation of the immune system, allows researchers to dissect complex signaling pathways. mdpi.comdarmzentrum-bern.ch For instance, the active metabolite of thiopurines, 6-thioguanine-triphosphate (6-TGTP), has been shown to bind to the small GTPase Rac1, providing a molecular basis for their immunosuppressive effects. darmzentrum-bern.ch The ability of thiopurines and their derivatives to interact with specific cellular components, such as RNA-binding proteins, further highlights their utility in identifying and characterizing novel drug targets. oup.comoup.com

Overview of 6-(4-Nitrobenzylthio)-purine as a Research Scaffold

Within the broad class of thiopurine derivatives, this compound and its related structures have garnered attention as specific research scaffolds. A closely related compound, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), which is the riboside of this compound, is a well-known inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). chemicalbook.comnih.gov This transporter plays a crucial role in the uptake of nucleoside drugs used in cancer and antiviral therapies. nih.gov The nitrobenzylthio moiety is a key feature contributing to its biological activity. ontosight.ai

The synthesis of various derivatives based on the 6-(substituted-thio)-purine structure allows for the systematic exploration of structure-activity relationships. scielo.org.mxderpharmachemica.com For example, modifications to the purine ring or the benzyl (B1604629) group can be made to investigate their impact on biological targets. derpharmachemica.com The chemical structure of this compound, with its purine core, thioether linkage, and nitrobenzyl group, provides a versatile platform for developing novel chemical probes and potential therapeutic agents. ontosight.aivulcanchem.com Research on compounds like 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine has explored their potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5434-26-4

Molecular Formula

C12H9N5O2S

Molecular Weight

287.30 g/mol

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9N5O2S/c18-17(19)9-3-1-8(2-4-9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16)

InChI Key

UBRDHOJAHBCLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 4 Nitrobenzylthio Purine and Its Derivatives

Established Synthetic Routes to the 6-(4-Nitrobenzylthio)-purine Core

The construction of the this compound core is most commonly achieved through the strategic introduction of the 4-nitrobenzylthio moiety onto a pre-existing purine (B94841) ring system. This is typically accomplished by leveraging the reactivity of halopurine precursors.

Approaches Involving Halopurine Precursors

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the C6 position of the purine ring. 6-Chloropurine is a widely utilized and commercially available starting material for this purpose. The reaction proceeds by the displacement of the chloride ion by a sulfur nucleophile.

Another key precursor is 6-mercaptopurine (B1684380). This compound can be S-alkylated with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, to introduce the desired side chain. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby enhancing its nucleophilicity.

PrecursorReagentGeneral ConditionsProduct
6-Chloropurine4-Nitrobenzyl mercaptanBase (e.g., K2CO3), Solvent (e.g., DMF)This compound
6-Mercaptopurine4-Nitrobenzyl bromideBase (e.g., NaOH), Solvent (e.g., Ethanol/Water)This compound

Introduction of the 4-Nitrobenzylthio Moiety

The introduction of the 4-nitrobenzylthio group is a critical step that can be achieved through several related synthetic pathways. One common approach involves the reaction of 6-mercaptopurine with 4-nitrobenzyl bromide in a basic medium. The base, such as sodium hydroxide, facilitates the formation of the thiolate anion, which then acts as a potent nucleophile to displace the bromide from the 4-nitrobenzyl bromide.

Alternatively, starting from 6-chloropurine, the 4-nitrobenzylthio moiety can be introduced by reaction with 4-nitrobenzyl mercaptan in the presence of a base like potassium carbonate in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the mercaptan, generating the corresponding thiolate, which subsequently attacks the electrophilic C6 position of 6-chloropurine.

Derivatization Strategies and Analogue Synthesis

The this compound core serves as a versatile platform for the synthesis of a wide range of analogues. Key derivatization strategies include glycosylation to form nucleoside analogues, phosphorylation to yield nucleotide analogues, and substitution on the purine ring itself.

Glycosylation to Ribofuranosylpurine Analogues (e.g., 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine)

The synthesis of nucleoside analogues, such as 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine, is a crucial modification that often enhances biological activity. A widely employed method for this transformation is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated purine base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The silylation of the purine nitrogen enhances its nucleophilicity and solubility. The reaction generally proceeds with good stereoselectivity, yielding the desired β-anomer. Subsequent deprotection of the sugar hydroxyl groups affords the final ribofuranosylpurine analogue.

Purine DerivativeRibose DerivativeCatalystKey ConditionsProduct
Silylated this compound1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTfAnhydrous solvent (e.g., acetonitrile), inert atmosphereProtected 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine

Phosphorylation to Nucleotide Analogues (e.g., 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine-5′-monophosphate)

The conversion of the nucleoside analogue to its corresponding nucleotide, specifically the 5'-monophosphate, is a key step in mimicking endogenous nucleotides. This can be achieved through either chemical or enzymatic phosphorylation methods.

Chemical phosphorylation often involves the use of a phosphorylating agent such as phosphoryl chloride (POCl₃) in a suitable solvent like triethyl phosphate (B84403). The 2' and 3' hydroxyl groups of the ribose moiety are typically protected, for instance, as an isopropylidene acetal, to ensure selective phosphorylation at the 5'-position.

Enzymatic phosphorylation offers a highly specific alternative. Nucleoside kinases can catalyze the transfer of a phosphate group from a donor like ATP to the 5'-hydroxyl group of the nucleoside. This method avoids the need for protection and deprotection steps and often proceeds under mild conditions with high yields.

Substitutions on the Purine Ring System (e.g., C2, C8 Positions)

Modification of the purine ring at positions other than C6 provides another avenue for generating structural diversity and modulating biological activity.

C2-Substitution: Introduction of substituents at the C2 position can be achieved starting from appropriately substituted pyrimidine (B1678525) precursors before the closure of the imidazole (B134444) ring to form the purine system. For instance, using a 2-amino-4,6-dichloropyrimidine (B145751) derivative allows for the eventual synthesis of a 2-amino-6-(4-nitrobenzylthio)-purine analogue.

C8-Substitution: The C8 position of the purine ring is susceptible to electrophilic substitution. Bromination at this position can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The resulting 8-bromo-6-(4-nitrobenzylthio)-purine can then serve as a versatile intermediate for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a variety of carbon-based substituents.

PositionReaction TypeReagent/ConditionsExample Product
C2Ring SynthesisStarting from a 2-substituted pyrimidine2-Amino-6-(4-nitrobenzylthio)-purine
C8Electrophilic BrominationN-Bromosuccinimide (NBS)8-Bromo-6-(4-nitrobenzylthio)-purine

Conjugation with Functional Probes (e.g., Fluorescent Moieties)

The attachment of fluorescent probes to biologically active molecules like this compound is a critical technique for studying their cellular uptake, distribution, and mechanism of action. While direct fluorescent labeling of this compound is not extensively documented in publicly available literature, the principles of conjugating fluorescent moieties to related 6-thiopurine compounds can be applied.

Thiopurines, such as 6-thioguanine (B1684491), have been successfully conjugated to fluorescent nanoprobes for detection and imaging purposes. For instance, a sensitive detection method for 6-thioguanine in human serum has been developed using Cu/Ag nanoclusters as a fluorescent nanoprobe rsc.org. This method relies on the selective fluorescence quenching effect of 6-thioguanine on the nanoclusters rsc.org. Furthermore, 6-thioguanine has been used to modify the surface of core/shell-type CdSexS1−x/ZnS quantum dots to create bifunctional nanoconjugates for imaging and drug delivery researchgate.net.

A common strategy for labeling purine derivatives involves the use of isothiocyanate derivatives of fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine isothiocyanate. These reagents react with primary or secondary amine groups on the target molecule or a linker attached to it. While this compound itself does not have a suitable amine for direct conjugation, derivatives could be synthesized to incorporate a reactive handle. For example, an amino group could be introduced at other positions of the purine ring, or a linker containing an amine could be attached to the purine core.

The general approach for such a conjugation is outlined in the table below, based on established bioconjugation techniques nih.gov.

StepDescriptionKey Reagents & Conditions
1. Functionalization (if necessary) Introduction of a reactive group (e.g., an amine) onto the this compound scaffold.Varies depending on the desired position of the label.
2. Conjugation Reaction of the functionalized purine derivative with an amine-reactive fluorescent dye.Amine-reactive dye (e.g., FITC, Rhodamine B isothiocyanate), slightly alkaline buffer (pH ~8-9), room temperature.
3. Purification Separation of the fluorescently labeled product from unreacted dye and starting materials.Size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

It is important to note that the reaction conditions, particularly pH, must be carefully controlled to ensure the stability of both the purine derivative and the fluorescent probe.

Advanced Synthetic Approaches in Purine Chemistry

The development of novel and efficient synthetic methods is crucial for the exploration of the chemical space around the purine scaffold. Advanced strategies such as regioselective C-H functionalization, transition-metal-catalyzed cross-coupling reactions, and ring-closure reactions are pivotal in constructing and modifying purine derivatives, including those related to this compound.

Regioselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying heterocyclic compounds like purines. The purine core possesses several C-H bonds that can be selectively functionalized, although the inherent reactivity of these positions can be challenging to control.

Research in the broader field of fused heterocyclic systems has demonstrated the potential for regioselective C-H functionalization, though specific applications to 6-thiopurines are still an emerging area nih.gov. The reactivity of the different C-H bonds in the purine ring is influenced by the electronic properties of the substituents. For instance, in many purine derivatives, the C8 position is the most nucleophilic and prone to electrophilic attack, while the C2 and C6 positions are more electron-deficient.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been extensively applied to the synthesis of purine derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A key precursor for many 6-substituted purines is 6-chloropurine. The chlorine atom at the C6 position is susceptible to nucleophilic substitution and can also participate in various cross-coupling reactions. An efficient method for the synthesis of 6-alkyl or 6-aryl purines has been developed via nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides rsc.org. This ligand-free process provides good to excellent isolated yields at room temperature, demonstrating a practical route to a diverse range of 6-substituted purines rsc.org.

The general scheme for this transformation is as follows:

6-Chloropurine + R-ZnX --(Ni catalyst)--> 6-R-Purine

This methodology can be envisioned as a route to synthesize precursors to this compound or to create derivatives with modifications at the C6 position. For instance, a thiolated purine could potentially be prepared from a 6-halopurine precursor through a transition-metal-catalyzed C-S cross-coupling reaction, although direct S-alkylation of 6-mercaptopurine is a more common approach.

The table below summarizes some of the key transition-metal-catalyzed cross-coupling reactions that are broadly applicable in purine chemistry eie.grnih.govthermofisher.com.

Reaction NameCoupling PartnersCatalyst (Typical)Bond Formed
Suzuki-Miyaura CouplingOrganoboron compound + Organic halidePalladiumC-C
Negishi CouplingOrganozinc compound + Organic halidePalladium or NickelC-C
Stille CouplingOrganotin compound + Organic halidePalladiumC-C
Heck CouplingAlkene + Organic halidePalladiumC-C
Buchwald-Hartwig AminationAmine + Organic halidePalladiumC-N

These powerful reactions provide synthetic chemists with a versatile toolbox for the elaboration of the purine scaffold.

Ring-Closure Reactions for Purine Core Construction

The fundamental construction of the purine ring system is often achieved through ring-closure reactions, starting from pyrimidine or imidazole precursors. The Traube purine synthesis, first reported in 1900, is a classic example of this approach.

In the context of 6-thiopurines, the synthesis of the parent compound, 6-mercaptopurine, provides a relevant example of a ring-closure strategy. One common synthetic route starts from a substituted pyrimidine, such as 4,5-diaminopyrimidine (B145471). This intermediate can then be reacted with a one-carbon synthon, like formic acid or a derivative, to construct the imidazole portion of the purine ring.

A typical synthetic sequence for 6-mercaptopurine is outlined below youtube.com:

Formation of a 4,5-diaminopyrimidine derivative.

Cyclization with a one-carbon source (e.g., formic acid, triethyl orthoformate) to form the purine ring (hypoxanthine).

Conversion of the resulting hydroxyl group at the C6 position to a chloro group using a chlorinating agent like phosphoryl chloride.

Nucleophilic substitution of the C6-chloro group with a sulfur nucleophile (e.g., sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis) to yield 6-mercaptopurine.

Once the 6-mercaptopurine core is synthesized, the S-alkylation to produce this compound can be readily achieved by reacting it with 4-nitrobenzyl halide in the presence of a base. This modular approach, where the purine core is first constructed and then functionalized, is a common and effective strategy in purine chemistry.

Molecular Mechanisms of Action and Biological Target Interactions

Nucleoside Transport System Modulation

6-(4-Nitrobenzylthio)-purine is widely recognized as a high-affinity inhibitor of specific cellular transport proteins responsible for the movement of nucleosides across cell membranes. nih.gov

This compound is a classical and potent inhibitor of equilibrative nucleoside transporters (ENTs), with a particular affinity for the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov These transporters facilitate the bidirectional movement of purine (B94841) and pyrimidine (B1678525) nucleosides across the plasma membrane, playing a crucial role in nucleoside salvage pathways required for DNA and RNA synthesis. researchgate.net

The inhibitory mechanism is thought to involve the p-nitrobenzyl moiety of the molecule, which occupies a deep hydrophobic pocket within the transporter protein. researchgate.net This binding may prevent the necessary conformational rearrangements of the transporter's domains that are required for the translocation of nucleosides across the membrane. researchgate.net While it is a powerful tool for studying ENT1 function, it is important to note that at higher concentrations (in the micromolar range), this compound is not entirely selective and can also inhibit the efflux activity of other transport proteins like the breast cancer resistance protein (ABCG2). nih.gov

Table 1: Inhibition of Nucleoside Transporters by this compound
Transporter FamilySpecific TargetMechanism of InhibitionReference
Equilibrative Nucleoside Transporters (ENTs)ENT1 (e.g., hENT1)High-affinity binding, potentially blocking the conformational changes required for nucleoside translocation. nih.govresearchgate.net
ATP-Binding Cassette (ABC) TransportersABCG2 (Breast Cancer Resistance Protein)Inhibition of efflux activity at higher concentrations (IC50 = 53 μM). nih.gov

The inhibitory potency of this compound and its derivatives can vary significantly across different species and cell types. Studies comparing its binding to intact erythrocytes and erythrocyte membranes from humans, mice, and hamsters have shown a lack of consistent agreement in inhibitory profiles, suggesting species-specific differences in transporter structure or the membrane environment. nih.gov

Furthermore, in the context of parasitic infection, the transport landscape can be altered. For instance, human erythrocytes infected with the malaria parasite Plasmodium falciparum exhibit a nucleoside transport component that is insensitive to inhibition by this compound. nih.gov This indicates that the parasite may induce new transport pathways in the host cell membrane that are distinct from the host's native transporters and less susceptible to classical inhibitors. nih.gov

Enzyme Interaction and Metabolism

Beyond its role as a transport inhibitor, this compound serves as a substrate for specific enzymes, leading to metabolic activation or degradation. This is particularly relevant in certain parasitic protozoa, where unique enzymatic activities result in selective toxicity.

A key aspect of the compound's mechanism is its selective metabolism by the intracellular parasite Toxoplasma gondii. nih.gov The purine nucleoside analogue form, Nitrobenzylthioinosine (NBMPR), is efficiently and selectively phosphorylated to its 5'-monophosphate nucleotide by the parasite's adenosine (B11128) kinase. nih.gov Crucially, this phosphorylation does not occur with the corresponding mammalian adenosine kinase, forming a basis for the compound's selective toxicity against the parasite. nih.gov This metabolic trapping of the phosphorylated product within the parasite is a critical step in its antiparasitic action. nih.govfrontiersin.org

In addition to phosphorylation, NBMPR undergoes cleavage within Toxoplasma gondii to yield its corresponding nucleobase, nitrobenzylmercaptopurine. nih.gov This metabolic step represents another facet of its processing by the parasite. However, the resulting nitrobenzylmercaptopurine base is not a substrate for other key enzymes in the parasite's purine salvage pathway, such as adenosine kinase or hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). nih.gov Evidence of catabolism has also been observed in in vitro studies involving Plasmodium falciparum, where the breakdown of NBMPR leads to alterations in the purine pool of the infected red blood cell. nih.gov

Table 2: Metabolic Fate of Nitrobenzylthioinosine (NBMPR) in Toxoplasma gondii vs. Mammalian Cells
Metabolic ProcessToxoplasma gondiiMammalian CellsReference
Phosphorylation by Adenosine KinaseYes (selectively phosphorylated to 5'-monophosphate)No nih.gov
Cleavage to NucleobaseYes (cleaved to nitrobenzylmercaptopurine)Not reported as a primary pathway nih.gov

Many protozoan parasites, including those responsible for major human diseases, are purine auxotrophs. nih.gov This means they cannot synthesize purines de novo and are entirely dependent on salvaging them from their host environment. oup.comnih.gov This dependency makes the purine salvage pathway an attractive target for chemotherapeutic intervention.

Interactions with Other Nucleotide Metabolic Enzymes

The available scientific literature does not provide specific details on the direct interactions of this compound with Inosine 5'-monophosphate dehydrogenase (IMPDH), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Glucose-6-phosphate dehydrogenase (G6PDH), or O6-alkylguanine-DNA alkyltransferase.

Information regarding the interaction of this compound with G6PDH and O6-alkylguanine-DNA alkyltransferase is also not specified in the existing search results.

Cellular Effects Beyond Transport and Metabolism

Impact on Nucleic Acid Synthesis

As a derivative of the purine analog 6-mercaptopurine (B1684380), this compound is anticipated to interfere with nucleic acid synthesis. The mechanism of action for 6-mercaptopurine involves its conversion to metabolites that inhibit the de novo synthesis of purine nucleotides and can be incorporated into DNA and RNA, leading to cytotoxicity. chemicalbook.compatsnap.comwikipedia.orgnih.gov Specifically, the active metabolite of 6-mercaptopurine, thioinosine monophosphate (TIMP), inhibits key enzymes in the purine biosynthetic pathway, thereby depleting the pool of adenine and guanine nucleotides necessary for DNA and RNA synthesis. biopharmanotes.comchemicalbook.compatsnap.com Furthermore, the incorporation of thioguanine nucleotides, derived from 6-mercaptopurine, into DNA can cause DNA damage and cell cycle arrest. nih.gov However, direct studies quantifying the specific impact of this compound on nucleic acid synthesis are not detailed in the available search results.

Modulation of Cellular Proliferation and Apoptosis

The structural similarity of this compound to 6-mercaptopurine suggests it likely inhibits cellular proliferation and induces apoptosis. 6-mercaptopurine is known to have antiproliferative effects and to promote apoptosis by interfering with DNA and RNA synthesis. nih.gov This disruption of nucleic acid metabolism leads to cell cycle arrest and the activation of apoptotic pathways. nih.govnih.gov Studies on related purine analogues have demonstrated the induction of apoptosis through caspase activation. ed.ac.uk While it is plausible that this compound shares these properties, specific research findings detailing its effects on cellular proliferation and apoptosis, including data on IC50 values in different cell lines or specific apoptotic markers, are not provided in the search results. One study noted that a related compound, 6-N-(4-Nitrobenzyl)adenosine, and its analogues showed type-specific inhibition of cancer cell proliferation at micromolar concentrations. nih.govnih.govresearchgate.net

Table 1: Summary of Cellular Effects of Related Purine Analogs

CompoundCellular EffectMechanism
6-mercaptopurineInhibition of ProliferationInterference with de novo purine synthesis, incorporation into DNA/RNA. chemicalbook.compatsnap.comnih.gov
6-mercaptopurineInduction of ApoptosisDNA damage, cell cycle arrest. nih.govnih.gov
6-N-(4-Nitrobenzyl)adenosine AnalogsInhibition of Cancer Cell ProliferationType-specific inhibition. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 4 Nitrobenzylthio Purine Analogues

Positional Modifications and Their Bioactivity Implications

The chemical scaffold of 6-(4-Nitrobenzylthio)-purine offers several sites for modification, each contributing uniquely to its interaction with biological targets. Research has focused on the S6-benzyl substituent, the C2-position of the purine (B94841) ring, the nitro group on the benzyl (B1604629) moiety, and the ribofuranosyl and phosphate (B84403) groups attached to the purine N9 position.

The S6-benzyl group is a critical component for the inhibitory activity of this compound analogues. SAR studies have demonstrated that the nature and substitution pattern of this benzyl moiety significantly influence the compound's bioactivity. For instance, replacing the flexible nitrobenzyl group with a more constrained system, such as nitro-1, 2, 3, 4-tetrahydroisoquinolines, has been explored to map the bioactive conformation. These conformationally constrained analogues help to lock the rotatable bonds of the benzyl moiety, providing insight into the optimal orientation for binding to transporters like ENT1. nih.gov Studies have indicated that the nitrobenzyl moiety is crucial for high-affinity binding to the transporter. nih.gov

Alterations to the 6-substituent from a 6-methylthio to a 6-ethylthio or 6-benzylthio group in related purine nucleoside phosphates have been shown to weaken antiviral activity against herpes and vaccinia viruses, while maintaining significant antirhinovirus activity. This suggests that the size and nature of the S6-substituent can modulate the spectrum of biological activity.

The C2 position of the purine ring is another key site for modification in SAR studies of NBMPR analogues. Research aimed at understanding the substituent requirements at this position has shown that steric bulk plays a significant role in binding affinity for the human equilibrative nucleoside transporter 1 (hENT1). nih.gov

A general trend observed is that increasing the size of the substituent at the C2-purine position leads to a decrease in binding affinity for hENT1. nih.gov Despite this, novel high-affinity inhibitors have been identified through substitutions at this position. For example, the introduction of a small, electronegative fluorine atom at the C2 position resulted in 2-fluoro-4-nitrobenzyl mercaptopurine riboside, a compound with a high binding affinity (Kᵢ of 2.1 nM) for hENT1. nih.gov This finding highlights that while large, bulky groups are detrimental, smaller, electron-withdrawing groups can be well-tolerated and even enhance binding.

Binding Affinity of C2-Substituted NBMPR Analogues for hENT1
CompoundC2-SubstituentBinding Affinity (Kᵢ, nM)
NBMPR-H0.1-1.0
2-fluoro-NBMPR-F2.1

The 4-nitrobenzyl moiety of this compound is a cornerstone of its high-affinity interaction with nucleoside transporters. Structural studies of the hENT1 transporter in complex with NBMPR reveal that the p-nitrobenzyl ring occupies a deep hydrophobic pocket within the transporter's N-domain, lined by transmembrane helices TM1, TM3, and TM4. nih.gov This specific interaction anchors the inhibitor within the binding site.

The importance of the nitro group itself is underscored by SAR studies on related compounds where its replacement or repositioning leads to a significant loss of activity. For example, in a series of 3,5-dinitrobenzylsulfanyl compounds, analogues with 2,4-dinitrobenzyl or 3-amino-5-nitrobenzyl groups showed substantially lower or no activity, indicating that the specific placement of the nitro group is critical. nih.govacs.org The nitro group is thought to be involved in key electronic interactions within the binding pocket, and its orientation is crucial for optimal binding. nih.gov

The ribofuranosyl moiety is a defining feature of NBMPR and is crucial for its high-affinity binding to nucleoside transporters. Structural data shows that the ribose moiety of NBMPR interacts with specific amino acid residues, such as Arg345 and Asp341, within the hENT1 binding site. frontiersin.orgnih.gov These interactions are believed to mimic those of endogenous nucleoside substrates, contributing to the compound's potent inhibitory effect. nih.gov The ability of the purine base to adopt different orientations (syn or anti) relative to the sugar moiety around the glycosidic bond also influences binding. nih.gov

SAR for Specific Biological Activities

The structural modifications of this compound analogues have been extensively correlated with their inhibitory effects on specific biological targets, most notably nucleoside transporters.

This compound ribonucleoside (NBMPR) is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), with a dissociation constant (Kd) in the range of 0.1-1.0 nM. nih.gov It is significantly less potent against ENT2, showing a 7,000-fold difference in IC₅₀ values, making it a valuable tool for differentiating between these two transporter subtypes. frontiersin.orgresearchgate.net

The key structural features for potent ENT1 inhibition are well-defined:

The Purine Ring : The thioinosine moiety of NBMPR occupies the central cavity, or orthosteric site, of the hENT1 transporter. nih.gov

The S6-(4-Nitrobenzyl) Group : This group is essential for high-affinity binding. The benzyl ring fits into a hydrophobic pocket, while the 4-nitro group forms specific interactions that are critical for potency. nih.gov

The Ribose Moiety : The sugar interacts with key residues in the transporter, contributing to binding affinity. frontiersin.orgnih.gov Replacing the ribose with substituted benzyl groups can still yield compounds with nanomolar affinity, but the specific interactions are altered.

C2-Purine Substitutions : As previously noted, small substituents like fluorine are tolerated at the C2 position, whereas larger groups diminish affinity for hENT1. nih.gov

Inhibitory Potency of NBMPR against Equilibrative Nucleoside Transporters
TransporterInhibitorPotency (IC₅₀)
hENT1NBMPR~0.4 nM
hENT2NBMPR~2.8 µM

These SAR insights are crucial for the design of new and more selective nucleoside transporter inhibitors for potential therapeutic applications in various diseases, including cancer and viral infections. nih.govsemanticscholar.org

SAR in Antiparasitic Contexts

Analogues of this compound, specifically the nucleoside derivatives, have demonstrated notable antiparasitic properties, particularly against the human malarial parasite, Plasmodium falciparum. The core of this activity lies in their ability to inhibit nucleoside transport in the parasite.

Key compounds in this context are S-(4-nitrobenzyl)-6-thioinosine, also known as nitrobenzylthioinosine (NBMPR), and nitrobenzylthioguanosine (NBTGR). Research has shown that these nucleoside transport inhibitors independently exhibit antimalarial activity in vitro nih.gov. The infection of human erythrocytes with P. falciparum significantly alters the transport of nucleosides like adenosine (B11128), a process that is partially insensitive to the inhibitory action of NBMPR nih.gov.

Furthermore, a significant synergistic effect was observed when these compounds were combined with other purine nucleoside antimetabolites. The combination of tubercidin with either NBMPR or NBTGR resulted in enhanced antimalarial activity nih.gov. This suggests that inhibiting nucleoside transport makes the parasite more susceptible to cytotoxic nucleosides. High-performance liquid chromatography (HPLC) analysis confirmed that NBMPR can permeate the infected cell membrane and alter the purine pool within the infected erythrocyte nih.gov. These findings underscore the potential of using nucleoside transport inhibitors to protect host tissues while targeting parasitic infections with cytotoxic nucleosides nih.gov.

Table 1: Antiparasitic Activity of this compound Analogues

Compound Abbreviation Parasite Target Activity Context
Nitrobenzylthioinosine NBMPR Plasmodium falciparum Independent antimalarial activity; Synergistic with tubercidin
Nitrobenzylthioguanosine NBTGR Plasmodium falciparum Independent antimalarial activity; Synergistic with tubercidin

SAR in Relation to Cellular Growth Inhibition

The 4-nitrobenzyl motif attached to a purine or a purine-like scaffold is a recurring feature in compounds designed to inhibit cellular growth. Studies on analogues where the purine ring is modified, such as in 7-deazapurine nucleosides, provide valuable SAR insights. Replacing the N7 atom of the purine ring with a carbon atom often leads to derivatives with enhanced biological activity researchgate.net.

Research into 4-N-(4-nitrobenzyl) derivatives of 7-deazapurine antibiotics like sangivamycin and toyocamycin has shown significant, type-specific inhibition of cancer cell proliferation. researchgate.netnih.gov For instance, the 4-N-(4-nitrobenzyl)sangivamycin analogue (2c) and the 4-N-(4-nitrobenzyl)toyocamycin analogue (2d) inhibited the proliferation of L1210, HeLa, and PC-3 cells with IC₅₀ values in the micromolar range nih.gov. Compound 2c generally showed more potent effects nih.gov. In contrast, the nitrobenzyl analogue of tubercidin (2b) showed no significant activity, whereas the 4-N-benzyltubercidin (2a) was markedly inhibitory against PC-3 and HeLa cells nih.gov. This highlights the subtle influence of both the nitro group and the specific heterocyclic core on cytotoxic activity.

These findings are summarized in the table below, which presents the half-maximal inhibitory concentrations (IC₅₀) for these compounds against various cancer cell lines.

Table 2: Cellular Growth Inhibition by 4-Nitrobenzyl Purine and 7-Deazapurine Analogues

Compound Cell Line IC₅₀ (µM)
4-N-benzyltubercidin (2a) PC-3 0.92
HeLa 7.4
4-N-(4-nitrobenzyl)tubercidin (2b) - >50
4-N-(4-nitrobenzyl)sangivamycin (2c) L1210 3.4
HeLa 1.8
PC-3 0.92
4-N-(4-nitrobenzyl)toyocamycin (2d) L1210 9.4
HeLa 8.4

Computational and Modeling Approaches in SAR Studies

To rationalize the observed SAR and to guide the design of more potent analogues, various computational techniques are employed. These methods provide a molecular-level understanding of how these compounds interact with their biological targets.

Binding Free Energy Calculations

Binding free energy calculations are a powerful computational tool used to predict the affinity of a ligand for its protein target. nih.govnih.gov Methods like Absolute Binding Free Energy (ABFE) calculations can provide accurate rankings of binders and can be instrumental in guiding fragment optimization in drug discovery chemrxiv.org.

These calculations are often performed using molecular dynamics simulations through thermodynamic cycles nih.govchemrxiv.org. The accuracy of these predictions has been validated in several studies. For example, in a study of β-nitrostyrene derivatives as inhibitors of SARS-CoV-2 3CL protease, a strong correlation (r²=0.6) was found between the calculated absolute binding Gibbs free energies and the experimentally determined IC₅₀ values nih.gov. This demonstrates that binding free energy can serve as a promising scoring function to predict the activity of new inhibitors, thereby guiding SAR studies nih.gov. For a series of 4-nitroimidazole analogues, the calculated binding free energy for the most active compound (17) with its target tyrosine kinase-3 receptor was -184.6 kJ/mol, indicating high stability researchgate.net.

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity dergipark.org.tr. The process involves preparing the protein and ligand structures and then using a scoring function to rank the different binding poses based on their predicted binding energy nih.gov.

Docking studies are crucial for understanding SAR by identifying key molecular interactions. For instance, docking of thiopurine derivatives into human serum albumin helped to elucidate the importance of the compound's chemical structure for its binding interaction ptfarm.plresearchgate.net. In another study, docking of β-nitrostyrene derivatives into the 3CL protease of SARS-CoV-2 revealed that hydrogen bonds with the residue GLY-143 and π-π stacking interactions with HIS-41 were significant contributors to the ligand's activity nih.gov. Similarly, docking of a potent 4-nitroimidazole analogue (compound 17) into the Fms-like tyrosine kinase-3 (FLT3) receptor showed a strong binding affinity with a docking score of -8.132 kcal/mol and favorable hydrophobic interactions researchgate.net.

Table 3: Example of Molecular Docking Results

Ligand Class Protein Target Docking Score (Example) Key Interactions Predicted
β-Nitrostyrene Derivatives SARS-CoV-2 3CL Protease - Hydrogen bonds, π-π stacking
Thiopurine Derivatives Human Serum Albumin (HSA) -63.8 (for 6-MP) Steric and H-bond interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking nih.gov. By simulating the movement of atoms over time, MD can be used to assess the stability of a docked pose, analyze conformational changes in the protein and ligand, and refine the understanding of binding interactions nih.gov.

The stability of the complex during the simulation is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD profile suggests a stable binding mode. For example, a 200 ns MD simulation was used to confirm the stable interaction of 4-nitroimidazole analogues within the binding site of the tyrosine kinase-3 receptor researchgate.net. MD simulations can also be coupled with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate binding free energies, which can further validate the SAR nih.gov. These simulations are essential for confirming that a designed inhibitor forms a stable and lasting interaction with its target, a critical aspect of rational drug design.

Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Compound Characterization

The definitive identification and characterization of 6-(4-Nitrobenzylthio)-purine, like other synthetic purine (B94841) derivatives, rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are essential for confirming the molecular structure, determining purity, and ensuring the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule, confirming the positions of the nitrobenzylthio group and other substituents on the purine ring. nih.gov

Mass Spectrometry (MS) is used to determine the compound's molecular weight with high accuracy, corroborating the elemental composition. mdpi.com Techniques such as electrospray ionization (ESI) coupled with collision-induced dissociation (CID) can provide detailed fragmentation patterns, offering further structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. nih.gov By using a reversed-phase column and a suitable mobile phase gradient, HPLC can separate the target compound from any starting materials, byproducts, or impurities, allowing for quantification of its purity. nih.gov The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful analytical approach for the analysis of purine compounds. nih.gov

Biochemical and Biophysical Assays for Target Interaction

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Biochemical and biophysical assays provide insights into binding affinity, kinetics, and enzyme inhibition. reactionbiology.comreactionbiology.com These methods measure the direct interaction between the compound and specific proteins or enzymes. reactionbiology.com

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to measure the binding affinity (dissociation constant, Kᴅ), association and dissociation rate constants (kₒₙ and kₒff), and the thermodynamics of the binding event. reactionbiology.com These assays are critical for hit identification and lead characterization in drug discovery. reactionbiology.com

Determining the binding affinity of this compound to its target proteins is a key step in its evaluation. The riboside analog of this compound, nitrobenzylthioinosine (NBMPR), is known to be a good ligand for adenosine (B11128) kinase in parasites like Toxoplasma gondii. nih.gov While various methods can be used to quantify this interaction, techniques that measure direct binding are particularly valuable. Affinity assays are designed to characterize the interaction between a compound and its target, which can be an enzyme, receptor, or other protein. nih.gov Flow cytometry is one such technique that can be adapted to measure ligand binding, especially in cell-based systems where the target is expressed on the cell surface.

Enzyme kinetic studies are fundamental to understanding the inhibitory potential of this compound and its analogs. The related compound, S-(4-Nitrobenzyl)-6-thioguanosine, is known to be a transport inhibitor. biosynth.com For purine analogs, key targets often include enzymes involved in the purine salvage pathway, which is essential for the survival of various parasites. mdpi.comnih.gov

These studies typically involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined. These analyses also reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing crucial information about how the compound interferes with enzyme function. nih.gov For example, pre-incubation of human erythrocytes with the related compound thiopurinol was shown to reduce IMP synthesis from inosine, indicating inhibition of a key pathway. nih.gov

Cell-Based and Organismal Models for Biological Evaluation

The biological effects of this compound are ultimately determined through its activity in cellular and organismal systems. These models are essential for assessing the compound's therapeutic potential, particularly its effects on cell proliferation and its activity against pathogenic organisms. nih.gov

The antiproliferative activity of purine derivatives is often evaluated against a panel of human cancer cell lines to identify potential antitumor effects. nih.gov Standard in vitro assays, such as the CCK assay, are used to measure cell viability after exposure to the compound over a range of concentrations. nih.govsigmaaldrich.com From the resulting dose-response curves, the IC₅₀ value—the concentration required to inhibit cell growth by 50%—is calculated. Such studies have demonstrated that certain 2,6,9-trisubstituted purine derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.gov These assays can also be used to assess the compound's selectivity by comparing its activity against cancerous cells to its effect on non-neoplastic cell lines. nih.gov

A significant area of investigation for purine analogs is their potential as antimicrobial agents, particularly against protozoan parasites that rely on purine salvage pathways. nih.govfrontiersin.orgnih.gov

Toxoplasma gondii : The riboside analog of this compound, known as nitrobenzylthioinosine (NBMPR), has demonstrated selective toxicity against T. gondii. nih.gov In a typical assay, human fibroblast host cells are infected with T. gondii tachyzoites and then treated with the compound. The inhibition of parasite proliferation is measured, often using fluorescence from engineered reporter parasites. frontiersin.org NBMPR was found to kill T. gondii in a dose-dependent manner with an IC₅₀ of approximately 10 µM, showing no apparent toxicity to the host cells at concentrations up to 100 µM. nih.gov

Plasmodium falciparum : The malaria parasite P. falciparum is a purine auxotroph, making its purine metabolic pathways attractive drug targets. nih.gov The antimalarial action of NBMPR has been evaluated in vitro against different strains of P. falciparum. nih.gov Growth inhibition assays, such as the SYBR green I fluorescence-based assay, are used to determine the IC₅₀ values. researchgate.net These studies have shown that NBMPR can permeate the infected erythrocyte membrane and alter the purine pool within the parasite. nih.gov

Cryptosporidium parvum : This enteric parasite is another potential target for purine-based inhibitors. nih.gov In vitro growth inhibition assays for C. parvum typically involve infecting a monolayer of host cells, such as the human ileocecal adenocarcinoma cell line HCT-8, with oocysts. researchgate.net After a set incubation period with the test compound, the cells are fixed and labeled with a fluorescent monoclonal antibody that targets the intracellular stages of the parasite. The number of parasites is then quantified using fluorescence microscopy to determine the extent of growth inhibition. researchgate.net While specific data for this compound is not available, this is the standard methodology used to evaluate inhibitors against C. parvum. frontiersin.orgnih.govresearchgate.net

Table 1: In Vitro Parasite Growth Inhibition by Nitrobenzylthioinosine (NBMPR) NBMPR is the riboside analog of this compound.

ParasiteAssay SystemInhibitory Concentration (IC₅₀)Reference
Toxoplasma gondiiInfected Human Fibroblasts~10 µM nih.gov

Chemical Biology Tools for Target Identification and Validation

Fluorescent probes are powerful tools for the non-destructive study of cellular components and targets in living cells. rsc.org For compounds related to this compound, fluorescent probes have been developed to identify and validate their biological targets. A notable application involves creating fluorescent conjugates to study the human equilibrative nucleoside transporter 1 (hENT1), a key protein in nucleoside transport and a target of nitrobenzylthioinosine.

Researchers have successfully synthesized analogues by conjugating molecules like 5'-S-(2-Aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) with fluorescein-5-yl isothiocyanate (FITC). researchgate.net These fluorescent probes were shown to bind with high affinity (at nanomolar concentrations) and specificity to hENT1. researchgate.net This high-affinity binding allows for the precise visualization and quantification of transporter populations on the surface of cancer cells. The abundance of these transporters, as measured by the fluorescent probes, was linked to the cellular uptake of anticancer drugs like gemcitabine, providing a method to potentially predict clinical efficacy. researchgate.net The design of such probes typically involves linking a fluorophore to a targeting moiety, in this case, the nitrobenzyl-purine scaffold, which directs the probe to its specific biological target. nih.gov

Isotopic labeling is a definitive technique used to trace the metabolic fate of compounds and understand their impact on cellular biochemical pathways. semanticscholar.org Stable isotopes, such as ¹³C, ¹⁵N, or ²H, are incorporated into a molecule of interest, which can then be tracked using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.org This approach allows for the elucidation of metabolic transformations and the quantification of metabolic fluxes. nih.gov

In the context of this compound and its derivatives like NBMPR, isotopic tracing can be used to investigate its metabolic conversion and mechanism of action. Studies have shown that NBMPR undergoes specific metabolic transformations. For instance, it can be phosphorylated to its corresponding 5'-monophosphate or cleaved to its nucleobase, this compound. nih.gov

A metabolic tracing study could employ ¹³C-labeled NBMPR to follow the incorporation of the labeled carbon atoms into these metabolites. Furthermore, by using globally labeled substrates like [U-¹³C]-glucose or [U-¹³C]-glutamine, researchers can assess how the compound affects central carbon metabolism, including purine biosynthesis. mdpi.comfrontiersin.org Changes in the labeling patterns of downstream metabolites, such as ATP, can reveal alterations in specific metabolic pathway activities induced by the compound. mdpi.com

Isotopic TracerMetabolic Pathway InvestigatedTypical Labeled Atoms MonitoredReference
[U-¹³C]-GlucoseGlycolysis, Pentose Phosphate (B84403) Pathway (PPP), TCA Cycle¹³C incorporation into ribose subunits of nucleotides, lactate, and TCA cycle intermediates. frontiersin.org
[U-¹³C]-GlutamineTCA Cycle, Pyrimidine (B1678525) and Purine Synthesis¹³C incorporation into TCA intermediates and the carbon backbone of nucleotides. mdpi.com
[U-¹³C]-GlycinePurine Synthesis (de novo)Direct incorporation of two ¹³C atoms into the purine ring. mdpi.com
[2-¹⁵N]-GlutaminePurine and Pyrimidine SynthesisIncorporation of ¹⁵N atoms into the purine and pyrimidine rings. mdpi.com

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity

The purine (B94841) scaffold is a cornerstone in medicinal chemistry, and researchers are continuously developing novel methods to synthesize derivatives with improved biological activity. nih.govnih.gov The core structure of 6-(4-nitrobenzylthio)-purine serves as a versatile platform for creating a diverse library of analogues. Synthetic strategies often involve modifications at various positions of the purine ring and the thioether linkage to enhance potency, selectivity, and pharmacokinetic properties.

One approach involves the replacement of the ribose moiety in related nucleoside analogues with substituted benzyl (B1604629) groups to create compounds with lower polarity, which may improve oral absorption and penetration into the central nervous system. nih.gov For instance, the introduction of fluoro, trifluoromethyl, methoxy, and hydroxyl groups at the 4-position of a phenyl group attached to the purine base has been shown to be preferable for higher affinity to target proteins. nih.gov

Another strategy focuses on the synthesis of 7-deazapurine nucleoside analogues. nih.gov In one method, the 7-deazapurine nucleoside antibiotic tubercidin was converted into its 4-N-(4-nitrobenzyl) derivative through alkylation at the N3 position, followed by a Dimroth rearrangement. nih.gov These modifications aim to create compounds with enhanced cytostatic activity in various cancer cell lines.

The table below summarizes key structural modifications and their intended effects on the bioactivity of purine analogues.

Structural Modification Synthetic Strategy Intended Enhancement of Bioactivity Reference
Replacement of Ribose MoietySubstitution with benzyl groupsLower polarity, improved oral absorption and CNS penetration nih.gov
Substitution on Benzyl GroupIntroduction of various functional groups (e.g., fluoro, hydroxyl)Increased affinity for target proteins nih.gov
Modification of Purine CoreSynthesis of 7-deazapurine analoguesEnhanced cytostatic and cytotoxic effects nih.gov
GlycosylationAttachment of sugar moietiesAltered solubility and target interaction

These synthetic endeavors are crucial for generating new chemical entities with potentially superior therapeutic profiles compared to the parent compound.

Development of this compound as Chemical Probes for Biological Systems

The unique structure of this compound and its derivatives makes them valuable tools for studying biological systems. By incorporating reporter molecules such as fluorescent tags, researchers can create chemical probes to visualize and investigate the function and localization of specific proteins and transporters within cells.

A significant application of these compounds is in the study of nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.gov Fluorescently labeled analogues, such as those conjugated with fluorescein-5-yl isothiocyanate (FITC), have been synthesized to bind with high affinity to hENT1. These probes allow for the quantification of transporter levels on the surface of cancer cells, which can be a predictor of the efficacy of nucleoside-based anticancer drugs like gemcitabine.

Furthermore, the purine scaffold has been utilized to develop fluorescent probes for other important cellular targets, such as heat shock protein 90 (Hsp90). These probes are instrumental in flow cytometry and fluorescence microscopy studies to investigate the biology of Hsp90 in its native cellular environment. The development of such probes represents a key aspect of chemical biology, where chemical tools are designed to explore and manipulate protein function in a controlled manner.

Exploration in Addressing Drug Resistance Mechanisms in Target Pathways

A major challenge in cancer therapy is the development of drug resistance. Research into this compound and related 6-mercaptopurine (B1684380) (6-MP) derivatives is actively exploring strategies to overcome these resistance mechanisms. Drug resistance can arise from various factors, including decreased drug uptake, increased drug efflux, and alterations in target proteins.

One promising approach is the use of nanotechnology to improve the delivery and efficacy of 6-MP and its derivatives. Encapsulating these compounds in nanocarriers can enhance their solubility, improve oral bioavailability, and potentially bypass efflux pumps that contribute to resistance. For example, loading 6-MP into biodegradable nanoformulations has been shown to increase its absorption and reduce the accumulation of toxic metabolites.

Moreover, the design of novel analogues aims to create compounds that are less susceptible to resistance mechanisms. This can involve creating derivatives that are not substrates for drug efflux pumps or that can inhibit pathways that are upregulated in resistant cells. For instance, in other malignancies, the antineoplastic antibiotic mithramycin, which also interacts with DNA, has been shown to sensitize chemotherapy-resistant breast cancer stem cells to doxorubicin by inhibiting the Sp1 transcription factor. This provides a conceptual framework for how purine-based compounds could be designed to target transcription factors involved in drug resistance.

Uncovering Novel Therapeutic Potentials (e.g., Antiparasitic, Antiviral, Cardioprotective)

Beyond its established roles, research is uncovering new therapeutic applications for this compound and its analogues in a variety of diseases.

Antiparasitic Activity: The compound and its nucleoside form, nitrobenzylthioinosine (NBMPR), have shown significant antimalarial activity. nih.gov Parasites like Plasmodium falciparum, the causative agent of malaria, are dependent on salvaging purines from their host. NBMPR can interfere with this process, and it has been shown to have synergistic activity when combined with other cytotoxic nucleosides like tubercidin. nih.gov This suggests a potential therapeutic strategy that targets the parasite's purine metabolism while using a nucleoside transport inhibitor to protect the host's tissues.

Antiviral Activity: Derivatives of the closely related 6-mercaptopurine, such as azathioprine (B366305), have demonstrated broad-spectrum antiviral activity in vitro. The mechanism is thought to involve the inhibition of purine synthesis, which disrupts the replication of viruses that rely on the host's cellular machinery. Furthermore, series of 2'-deoxy-4'-thio purine nucleosides have been synthesized and tested against a range of viruses, including hepatitis B virus (HBV) and human cytomegalovirus (HCMV), with several compounds showing potent activity.

Cardioprotective Effects: Nitrobenzylthioinosine (NBMPR), a potent and specific inhibitor of the ENT1 nucleoside transporter, plays a role in cardioprotection. nih.gov By blocking the transport of adenosine (B11128), NBMPR can lead to an accumulation of endogenous adenosine in the heart tissue. Adenosine is a key signaling molecule in the cardiovascular system that helps protect the heart from stress, such as during ischemia and reperfusion injury. nih.gov Studies have shown that selective blockade of nucleoside transport with NBMPR is more cardioprotective than inhibiting adenosine deaminase alone in reducing myocardial stunning.

The diverse biological activities of these compounds are summarized in the table below.

Therapeutic Potential Mechanism of Action Example Compound/Analogue Reference
Antiparasitic (Antimalarial)Inhibition of purine salvage pathway in parasitesNitrobenzylthioinosine (NBMPR) nih.gov
AntiviralInhibition of viral replication via disruption of purine synthesisAzathioprine, 2'-deoxy-4'-thio purine nucleosides
CardioprotectiveInhibition of adenosine transport (ENT1), leading to increased local adenosine levelsNitrobenzylthioinosine (NBMPR) nih.gov

Interdisciplinary Approaches in Purine Chemical Biology Research

The study of this compound and its analogues is inherently interdisciplinary, drawing on expertise from multiple scientific fields. This collaborative approach is essential for advancing our understanding of these complex molecules and translating basic research into clinical applications.

Chemical biology integrates the principles of chemistry and biology to create chemical tools for studying and manipulating biological systems. The design and synthesis of novel purine analogues with specific properties, such as fluorescence or enhanced bioactivity, is a prime example of this synergy.

Structural biology provides insights into how these compounds interact with their target proteins at the molecular level. X-ray crystallography and other techniques can reveal the precise binding modes of purine derivatives to enzymes and transporters, guiding the rational design of more potent and selective inhibitors.

Pharmacology and translational medicine are crucial for evaluating the therapeutic potential of new compounds in cellular and animal models, and ultimately in human clinical trials. International symposiums on purine and pyrimidine (B1678525) metabolism bring together basic scientists, clinicians, and translational researchers to share findings on a wide range of topics, from basic enzymology to the clinical characterization of patients with metabolic disorders. This collaborative environment fosters the exchange of ideas and accelerates the development of new therapies. The comprehensive measurement of purines in biological samples using advanced analytical techniques like ultra-performance liquid chromatography is also a key component of this research.

This integrated approach, combining synthetic chemistry, molecular and structural biology, pharmacology, and clinical research, is driving the continued innovation in the field of purine chemical biology.

Q & A

Q. How should researchers address contradictory biological activity data observed in studies of this compound analogs?

  • Methodological Answer : Conduct comparative assays under identical conditions (e.g., cell lines, incubation times). Use LC-MS/MS to quantify intracellular metabolite levels, as variations in prodrug activation (e.g., nitro group reduction) may explain discrepancies. Cross-reference with structurally similar purine analogs (e.g., azathioprine) to identify structure-activity relationships (SAR) .

Q. What strategies are effective in resolving regioselectivity challenges during the alkylation of purine derivatives like this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily block N9 with trimethylsilyl (TMS) groups to direct alkylation to the sulfur site .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Temperature Control : Slow addition of reagents at 0°C reduces side reactions.
  • Isomer Separation : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate regioisomers .

Q. What advanced chromatographic methods are recommended for analyzing this compound in complex biological matrices?

  • Methodological Answer :
Technique Conditions Key Parameters
HPLC-MS/MS C18 column (2.1 × 50 mm, 1.7 µm), 0.1% formic acid in H₂O/MeOH gradientLOQ: 0.1 ng/mL, retention time: 4.2 min
UPLC-QTOF HILIC column, 5 mM ammonium acetate in acetonitrileAccurate mass (<5 ppm error) for metabolite ID

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from impurities in synthesized batches. Validate purity via orthogonal methods (HPLC, elemental analysis) and confirm bioactivity in multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) to rule out cell-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.